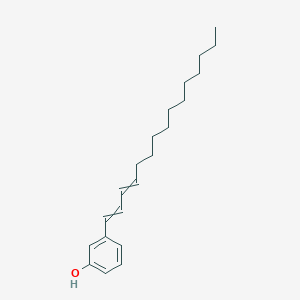
3-(Pentadeca-1,3-dien-1-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pentadeca-1,3-dien-1-YL)phenol is a phenolic compound derived from cardanol, a natural product obtained from cashew nut shell liquid (CNSL). This compound is characterized by a phenol group attached to a long aliphatic chain with two double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Pentadeca-1,3-dien-1-YL)phenol can be synthesized through nucleophilic aromatic substitution reactions. The phenol group is introduced into the aromatic ring via nucleophilic attack, followed by the attachment of the aliphatic chain through various synthetic routes . One common method involves the use of Grubbs catalysts for olefin metathesis, which allows for the formation of the desired aliphatic chain .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of cardanol from CNSL, followed by purification and chemical modification. The process includes vacuum distillation of CNSL to obtain cardanol, which is then subjected to various chemical reactions to introduce the desired functional groups .
Chemical Reactions Analysis
Types of Reactions
3-(Pentadeca-1,3-dien-1-YL)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Quinones can be reduced back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are commonly used.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Phenols and hydroquinones.
Substitution: Brominated and nitrated phenols.
Scientific Research Applications
3-(Pentadeca-1,3-dien-1-YL)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pentadeca-1,3-dien-1-YL)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
3-(Pentadeca-1,3-dien-1-YL)phenol is unique due to its specific aliphatic chain and phenol group. Similar compounds include:
3-(Pentadec-8-en-1-yl)phenol: Differing by the position of the double bond in the aliphatic chain.
3-(Heptadeca-10-en-1-yl)phenol: Featuring a longer aliphatic chain with a double bond at a different position.
3-Tridecyl phenol: With a shorter aliphatic chain.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their aliphatic chains .
Properties
CAS No. |
50985-45-0 |
|---|---|
Molecular Formula |
C21H32O |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
3-pentadeca-1,3-dienylphenol |
InChI |
InChI=1S/C21H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h12-19,22H,2-11H2,1H3 |
InChI Key |
YLDOYAKRUVXJAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CC=CC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





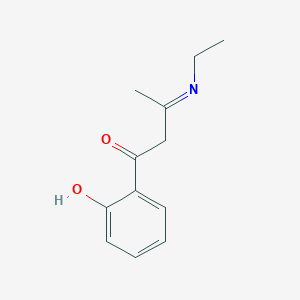
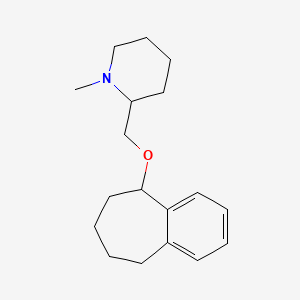
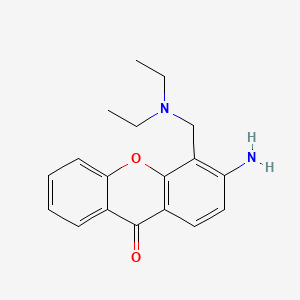
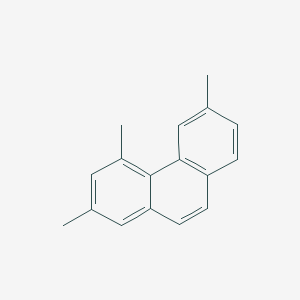
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)
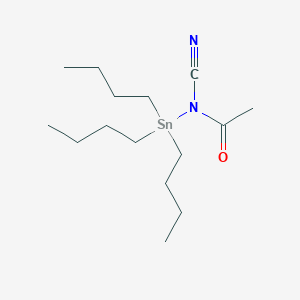

![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)


